molecular formula C10H15BO3 B3103843 (3-Isopropoxy-4-methylphenyl)boronic acid CAS No. 1451390-96-7

(3-Isopropoxy-4-methylphenyl)boronic acid

Cat. No.: B3103843
CAS No.: 1451390-96-7
M. Wt: 194.04 g/mol
InChI Key: QVLSKSUTMJVODT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Isopropoxy-4-methylphenyl)boronic acid” is a type of organoboron compound . It is related to other boronic acids such as 3,5-Dimethyl-4-isopropoxyphenylboronic acid and 4-Methylphenylboronic acid .


Synthesis Analysis

Boronic acids, including “this compound”, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of pinacol boronic esters, a process not well developed, has been reported to be catalyzed using a radical approach .


Molecular Structure Analysis

The molecular structure of “this compound” is similar to that of 3,5-Dimethyl-4-isopropoxyphenylboronic acid .


Chemical Reactions Analysis

“this compound” can participate in Suzuki–Miyaura coupling, a reaction that conjoins chemically differentiated fragments with the metal catalyst . It can also undergo protodeboronation, a process that involves the removal of a boron group .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are similar to those of other boronic acids . For example, 3,5-Dimethyl-4-isopropoxyphenylboronic acid has an average mass of 208.062 Da .

Scientific Research Applications

Boronic Acid in Drug Discovery

Research related to boronic acids, including (3-Isopropoxy-4-methylphenyl)boronic acid, has significantly increased over the past two decades due to their versatile applications in synthetic chemistry, materials science, and drug discovery. In medicinal chemistry, the incorporation of boronic acids into drug discovery efforts has become more prevalent, driven by their potential to enhance drug potency or improve pharmacokinetic profiles. Boronic acids are part of several FDA-approved drugs and numerous others in clinical trials, showcasing their importance in developing new therapeutic agents. The unique properties of boronic acids, such as their ability to form reversible covalent bonds with substrates, make them particularly appealing for crafting molecules with specific biological activities (Plescia & Moitessier, 2020).

Boronic Acids in Sensing and Material Science

Boronic acids play a crucial role in developing chemical sensors for detecting carbohydrates, catecholamines, ions, hydrogen peroxide, and other analytes. Sensors with double recognition sites, including diboronic acids and monoboronic acids coupled with another binding group, offer enhanced selectivity and sensitivity due to the synergistic operation of these sites. This highlights the potential of boronic acid derivatives, including this compound, in creating more selective and sensitive chemical sensors (Bian et al., 2019).

Environmental and Industrial Applications

In environmental and industrial contexts, boronic acids, including this compound, have found applications in water treatment and materials engineering. For instance, the removal of boron from seawater in desalination processes is a critical step to ensure the safety of drinking water. The study and optimization of boron removal techniques, including the use of boronic acid derivatives in membrane technologies, are vital for enhancing seawater desalination efficiency and safety (Tu, Nghiem, & Chivas, 2010).

Safety and Hazards

Boronic acids, including “(3-Isopropoxy-4-methylphenyl)boronic acid”, can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

The future directions of research on “(3-Isopropoxy-4-methylphenyl)boronic acid” could include further development of the protodeboronation process and exploration of new applications in Suzuki–Miyaura coupling .

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling, the compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the formation of a new palladium-carbon bond, whereby palladium becomes oxidized through its donation of electrons . Transmetalation, on the other hand, involves the transfer of the organoboron group (from the boronic acid) to palladium .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, in which this compound is often used, plays a crucial role in the synthesis of various organic compounds . These compounds can then participate in numerous biochemical pathways, depending on their specific structures and properties.

Result of Action

As a reagent in the suzuki–miyaura cross-coupling reaction, it contributes to the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds with potential biological activity.

Action Environment

The action, efficacy, and stability of 3-Isoproproxy-4-methylphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction conditions are known to be exceptionally mild and functional group tolerant . This suggests that the compound can remain stable and effective under a variety of conditions.

Properties

IUPAC Name

(4-methyl-3-propan-2-yloxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO3/c1-7(2)14-10-6-9(11(12)13)5-4-8(10)3/h4-7,12-13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLSKSUTMJVODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C)OC(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Isopropoxy-4-methylphenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-Isopropoxy-4-methylphenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(3-Isopropoxy-4-methylphenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(3-Isopropoxy-4-methylphenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(3-Isopropoxy-4-methylphenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(3-Isopropoxy-4-methylphenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.